molecular formula C24H16ClN5 B3889375 6-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

6-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

Cat. No.: B3889375
M. Wt: 409.9 g/mol
InChI Key: UVHHBIVIUZYZLS-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Quinolinecarbaldehyde is a compound used for research and development . It’s not intended for medicinal or household use .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with hydrazides . A variety of methods have been used for their preparation, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of related compounds like 2-Chloroquinoline-6-carbaldehyde has been characterized using techniques such as FT-IR, NMR (1H and 13C), and high-resolution mass spectra (HRMS) .


Chemical Reactions Analysis

The reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents is a common pathway for the preparation of hydrazide-based compounds .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, related compounds like quinolones have been explored for their therapeutic potential . For instance, the phosphatidylinositol 3-kinase (PI3Kα) has emerged as an attractive target for anticancer drug design .

Safety and Hazards

6-Quinolinecarbaldehyde can cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and it should be handled with protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions in the research of such compounds could involve exploring their therapeutic potential, developing efficient synthesis methodologies, and studying their mechanism of action .

Properties

IUPAC Name

6-chloro-4-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN5/c25-19-9-11-22-20(14-19)23(17-5-2-1-3-6-17)29-24(28-22)30-27-15-16-8-10-21-18(13-16)7-4-12-26-21/h1-15H,(H,28,29,30)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHBIVIUZYZLS-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

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